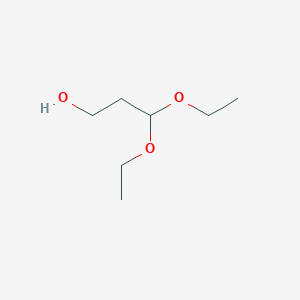

3,3-Diethoxy-1-propanol

Vue d'ensemble

Description

3,3-Diethoxy-1-propanol (CAS 16777-87-0, molecular formula C₇H₁₆O₃) is a diethyl acetal derivative of 3-hydroxypropanal. It is widely utilized in organic synthesis and polymer chemistry due to its dual functional groups: a terminal hydroxyl group and two ethoxy groups. Key applications include:

- Polymer Synthesis: As a precursor for α-diethylacetal-poly(ethylene oxide) in amphiphilic glycopolymers .

- Aldehyde Generation: Hydrolysis with aqueous H₂SO₄ yields 3-hydroxypropanal, a valuable intermediate in biocatalytic processes .

- Fused Heterocycles: Used to prepare medium-sized fused heterocycles via TFA-mediated cyclization .

Its purification involves conventional methods, such as distillation or recrystallization, ensuring high purity (≥98.0%) for research applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la rimexolone implique plusieurs étapes, à partir de la structure stéroïde de baseLes conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts, de solvants organiques et de températures contrôlées pour garantir la stéréochimie correcte du produit final .

Méthodes de production industrielle : La production industrielle de la rimexolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses pour garantir la pureté et l'efficacité du produit final. Des techniques telles que la cristallisation, la filtration et la chromatographie sont couramment utilisées dans le processus de purification .

Analyse Des Réactions Chimiques

Types de réactions : La rimexolone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Introduction de groupes hydroxyle à des positions spécifiques.

Réduction : Conversion de groupes cétone en groupes hydroxyle.

Substitution : Introduction de groupes méthyle à des positions spécifiques.

Réactifs et conditions courants :

Oxydation : Agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Agents méthylant tels que l'iodure de méthyle ou le sulfate de diméthyle.

Principaux produits formés : Les principaux produits formés par ces réactions sont des intermédiaires qui conduisent au produit final, la rimexolone. Chaque intermédiaire est soigneusement surveillé pour s'assurer que la stéréochimie correcte et les groupes fonctionnels sont présents .

4. Applications de la recherche scientifique

La rimexolone a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des glucocorticoïdes.

Biologie : Investigué pour ses effets sur les processus cellulaires et l'inflammation.

Médecine : Utilisé dans des études cliniques pour évaluer son efficacité dans le traitement de diverses affections oculaires inflammatoires.

Industrie : Employé dans le développement de nouvelles formulations ophtalmiques et de systèmes d'administration de médicaments

5. Mécanisme d'action

La rimexolone exerce ses effets en agissant comme un agoniste du récepteur des glucocorticoïdes. Les actions anti-inflammatoires impliquent l'inhibition de la phospholipase A2, ce qui réduit la biosynthèse des prostaglandines et des leucotriènes. Ces molécules sont des médiateurs clés de l'inflammation. En se liant au récepteur des glucocorticoïdes, la rimexolone provoque des changements dans la transcription génétique impliquant les lipocortines et les prostaglandines, réduisant finalement l'inflammation .

Composés similaires :

Prednisolone : Un autre glucocorticoïde utilisé en ophtalmologie.

Fluorométholone : Un corticostéroïde utilisé pour traiter l'inflammation de l'œil.

Dexamethasone : Un glucocorticoïde puissant avec des propriétés anti-inflammatoires similaires.

Comparaison : La rimexolone est unique par son utilisation spécifique pour les affections ophtalmiques et sa demi-vie relativement courte par rapport aux autres glucocorticoïdes. Il a été démontré qu'il avait une efficacité similaire à celle de l'acétate de prednisolone dans la réduction de l'inflammation uvéitique, mais avec un risque potentiellement plus faible d'augmentation de la pression intraoculaire .

Applications De Recherche Scientifique

Scientific Research Applications

3,3-Diethoxy-1-propanol has several notable applications in scientific research:

Organic Synthesis

- As an intermediate in the synthesis of various organic compounds, this alcohol serves as a building block for more complex molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

- The compound is investigated for its potential use in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its role as a solvent or co-solvent in drug delivery systems has been explored in several studies .

Polymer Chemistry

- Research indicates that this compound can be utilized in the development of bioresponsive polymers. These polymers can be engineered for targeted drug delivery systems, particularly in cancer therapies .

Analytical Chemistry

- The compound is also used as a standard in chromatographic techniques such as HPLC and GC for the analysis of other substances due to its well-defined chemical properties .

Case Study 1: Drug Delivery Systems

A study conducted by Dirk Grafahrend et al. explored the use of pH-bioresponsive poly(ε-caprolactone)-based polymersomes for effective drug delivery in cancer treatment. The incorporation of this compound into these systems demonstrated improved encapsulation efficiency and controlled release profiles for chemotherapeutic agents .

Case Study 2: Solvent Applications

In another research project focused on solvent effects in organic reactions, this compound was tested as a green solvent alternative. Its low toxicity profile and effectiveness in facilitating reactions under mild conditions were highlighted, showcasing its potential as a sustainable option in organic synthesis .

Mécanisme D'action

Rimexolone exerts its effects by acting as an agonist of the glucocorticoid receptor. The anti-inflammatory actions involve the inhibition of phospholipase A2, which in turn reduces the biosynthesis of prostaglandins and leukotrienes. These molecules are key mediators of inflammation. By binding to the glucocorticoid receptor, rimexolone leads to changes in genetic transcription involving the lipocortins and prostaglandins, ultimately reducing inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 3,3-Diethoxy-1-propanol, differing in substituents or functional groups:

Reactivity and Functional Differences

- Hydrolysis Sensitivity: this compound undergoes acid-catalyzed hydrolysis to 3-hydroxypropanal , whereas its methoxy analogue (3,3-dimethoxypropan-1-ol) reacts faster due to smaller methoxy groups . The propargyl derivative (3,3-Diethoxy-1-propyne) resists hydrolysis but participates in alkyne-specific reactions, such as cycloadditions .

- Solubility and Polarity: 3-Ethoxy-1-propanol (C₅H₁₂O₂) is less polar than this compound, making it more miscible in non-polar solvents . Dipropylene glycol monomethyl ether’s extended ether chain enhances hydrophilicity, ideal for coatings and cleaners .

- Thermal Stability: Pyrolysis of this compound derivatives (e.g., propyl ether) generates furans and esters, as observed in mask waste conversion studies .

Activité Biologique

3,3-Diethoxy-1-propanol (CAS No. 16777-87-0) is an organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of its biological activity, safety profile, and relevant research findings.

- Molecular Formula: C₇H₁₆O₃

- Molecular Weight: 148.20 g/mol

- Boiling Point: Approximately 90–93 °C at 14 mmHg

- Density: 0.941 g/cm³

- Appearance: Clear colorless liquid

Toxicological Profile

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard. The compound may cause skin and eye irritation and has been noted to potentially irritate the respiratory system upon inhalation. Symptoms of overexposure include headache, dizziness, tiredness, nausea, and vomiting .

Key Toxicological Effects:

- Skin Irritation: Causes skin irritation (Category 2).

- Eye Irritation: Causes serious eye irritation (Category 2).

- Respiratory Effects: May cause respiratory irritation (STOT - single exposure Category 3) .

Ecotoxicity

A comparative ecotoxicity study evaluated the impact of glycerol-derived solvents, including this compound, on various bioindicators such as Daphnia magna (water flea), Danio rerio (zebrafish), and Chlamydomonas reinhardtii (green algae). The study found that the toxicity of these solvents correlated with their lipophilicity; however, specific data on this compound's ecotoxicity was not detailed in the results .

Safety Data and Handling

The safety data sheet for this compound indicates that it should be handled with care:

- Protective Equipment: Gloves, protective clothing, and eye protection are recommended.

- Ventilation: Use in a well-ventilated area to avoid inhalation.

- Storage Conditions: Store in an inert atmosphere at temperatures between 2–8 °C .

Case Studies and Applications

Research has indicated potential applications of this compound in the synthesis of polyethylene glycol derivatives used in pharmaceuticals. A study highlighted its role as a safer intermediate in the preparation of polyethylene glycol dialdehyde derivatives with high purity and terminal activity . This suggests that while it poses certain hazards, it can be utilized effectively in controlled environments.

Table: Summary of Biological Activity and Safety Profile

| Property | Description |

|---|---|

| Skin Irritation | Causes irritation (Category 2) |

| Eye Irritation | Causes serious irritation (Category 2) |

| Respiratory Effects | May cause irritation (STOT Category 3) |

| Ecotoxicity | Impact on aquatic organisms; specific data limited |

| Recommended Protective Gear | Gloves, protective clothing, eye protection |

Propriétés

IUPAC Name |

3,3-diethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASERXEZXVIJBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168369 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16777-87-0 | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diethoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.